3,4-Dichlorofuran-2-carbohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4Cl2N2O2 |
|---|---|
Molecular Weight |
195.00 g/mol |
IUPAC Name |
3,4-dichlorofuran-2-carbohydrazide |
InChI |
InChI=1S/C5H4Cl2N2O2/c6-2-1-11-4(3(2)7)5(10)9-8/h1H,8H2,(H,9,10) |
InChI Key |
ASTGARNTURHSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(O1)C(=O)NN)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3,4 Dichlorofuran 2 Carbohydrazide
Reactivity of the Furan (B31954) Ring System in 3,4-Dichlorofuran-2-Carbohydrazide
The furan ring in this compound, while aromatic, is significantly influenced by the presence of two electron-withdrawing chlorine atoms. This substitution pattern modulates the ring's reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution Potentials
Furan is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic substitution in furan preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance. chemicalbook.comquora.com The attachment of an electrophile at the C2 position allows for the delocalization of the positive charge over three resonating structures, whereas attack at the C3 position results in a less stable intermediate with only two resonance structures. chemicalbook.com
However, the two chlorine atoms at the 3 and 4 positions of the furan ring in this compound exert a strong electron-withdrawing inductive effect. This effect deactivates the furan ring towards electrophilic aromatic substitution, making such reactions less favorable compared to unsubstituted furan. The presence of these halogens reduces the electron density of the ring system, thereby decreasing its nucleophilicity. ontosight.ai
Nucleophilic Additions and Substitutions on the Dichlorinated Furan Ring
The electron-withdrawing nature of the chlorine atoms makes the dichlorinated furan ring susceptible to nucleophilic attack. nih.gov This is a departure from the typical reactivity of furan, which is generally not reactive towards nucleophiles. The addition of a nucleophile to the ring can lead to the formation of an intermediate carbanion. libretexts.org Subsequent elimination of a chloride ion can result in a net nucleophilic aromatic substitution.
The positions of the chlorine atoms at C3 and C4 direct the regioselectivity of nucleophilic attack. The presence of electron-withdrawing groups on an aromatic ring can stabilize the intermediate anion formed during nucleophilic aromatic substitution, particularly when these groups are ortho or para to the point of attack. libretexts.org In the case of 3,4-dichlorofuran, nucleophilic substitution can be influenced by the reaction conditions and the nature of the nucleophile. For instance, reactions with S-nucleophiles like 2-mercaptoethanol (B42355) can lead to substitution at the C4 or C5 position, depending on the conditions. nih.gov
Transformations Involving the Carbohydrazide (B1668358) Moiety
The carbohydrazide functional group (-CONHNH2) is a versatile reactive site, enabling a wide array of chemical transformations. These reactions are crucial for the derivatization of this compound and the construction of various heterocyclic systems.
Formation of Hydrazones and Schiff Bases
The carbohydrazide moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazones and Schiff bases. jrespharm.comnih.govresearchgate.net This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration. nih.gov These reactions are often carried out in a suitable solvent like ethanol (B145695) or dioxane and may be catalyzed by a small amount of acid. nih.govnih.gov
The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further synthetic modifications. researchgate.net The formation of these derivatives can be confirmed using various spectroscopic techniques, including IR and NMR spectroscopy. jrespharm.comnih.gov
Table 1: Examples of Hydrazone Synthesis from Carbohydrazides
| Carbohydrazide Reactant | Carbonyl Reactant | Product | Reference |
| 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)aceto-hydrazide | Salicylaldehyde | 2-Oxo-N'-(1-(pyridin-3-yl)ethylidene)-2H-chromene-3-carbohydrazide | nih.gov |
| 4-Fluorobenzoic acid hydrazide | Various aryl aldehydes | Aryl substituted hydrazones of 4-fluorobenzoic acid hydrazide | researchgate.net |
| Naphtho[2,1-b]furan-2-carbohydrazide | Substituted chalcones | 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles | nih.gov |
Cyclocondensation Reactions to Form Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Triazoles, Pyrazoles)
The carbohydrazide functionality is a key precursor for the synthesis of a variety of five-membered heterocyclic rings through cyclocondensation reactions. These reactions involve the intramolecular cyclization of an intermediate, often formed by the reaction of the carbohydrazide with a suitable bifunctional reagent.
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from carbohydrazides through several methods. One common approach involves the oxidative cyclization of acylhydrazones, which are derived from the carbohydrazide and an aldehyde. organic-chemistry.org Another method is the cyclodehydration of 1,2-diacylhydrazines. luxembourg-bio.com Reagents like phosphorus oxychloride or acetic anhydride (B1165640) can be used to effect this transformation. researchgate.netluxembourg-bio.com The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can also be achieved through the reaction of hydrazides with isothiocyanates followed by cyclodesulfurization. luxembourg-bio.com
Triazoles: 1,2,4-Triazoles are another important class of heterocycles that can be prepared from carbohydrazides. A common synthetic route involves the reaction of a carbohydrazide with a reagent that provides the remaining carbon and nitrogen atoms of the triazole ring. For instance, reaction with isothiocyanates leads to the formation of thiosemicarbazide (B42300) intermediates, which can then be cyclized to form triazole-thiones. scispace.com Alternatively, reaction with orthoesters can also lead to the formation of the triazole ring. chemistryjournal.net The conversion of oxadiazoles into triazoles by reaction with hydrazine (B178648) hydrate (B1144303) is also a known transformation. nih.gov
Pyrazoles: Pyrazoles can be synthesized from carbohydrazides through condensation with 1,3-dicarbonyl compounds. youtube.commdpi.com The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole (B372694) ring. youtube.com The regioselectivity of this reaction can be influenced by the substitution pattern of the 1,3-dicarbonyl compound. mdpi.com
Table 2: Heterocyclic Systems from Carbohydrazide Derivatives
| Heterocycle | Starting Material | Key Reagents/Conditions | Reference |
| 1,3,4-Oxadiazole | Acylhydrazones | Oxidative cyclization (e.g., with I2, K2CO3) | organic-chemistry.org |
| 1,3,4-Oxadiazole | Hydrazides and Isothiocyanates | Cyclodesulfurization (e.g., with TBTU) | luxembourg-bio.com |
| 1,2,4-Triazole | Hydrazides and Isothiocyanates | Formation of thiosemicarbazide, then cyclization | scispace.com |
| 1,2,4-Triazole | Oxadiazoles | Reaction with hydrazine hydrate | nih.gov |
| Pyrazole | Carbohydrazides and 1,3-Dicarbonyls | Condensation and cyclization | youtube.commdpi.com |
Selective Functionalization and Scaffold Modification
The presence of multiple reactive sites in this compound allows for selective functionalization and modification of its molecular scaffold. The reactivity of the furan ring and the carbohydrazide moiety can be controlled by carefully choosing reaction conditions and reagents. For instance, selective C-H activation has emerged as a powerful tool for the direct functionalization of furan rings, offering an alternative to traditional electrophilic substitution reactions. researchgate.net
Furthermore, the heterocyclic derivatives obtained from the carbohydrazide moiety can be further modified. For example, the pyrazole ring can be N-alkylated or N-arylated, and substituents on the pyrazole ring can be introduced or modified. nih.gov These transformations allow for the generation of a diverse library of compounds based on the 3,4-dichlorofuran scaffold, each with potentially unique chemical and physical properties.
Regioselective Derivatization Strategies
Regioselectivity, the control of the site of chemical reaction, is a critical aspect in the derivatization of this compound. The electronic properties of the molecule, with two electron-withdrawing chlorine atoms at the C3 and C4 positions and a carbohydrazide group at the C2 position, significantly influence the reactivity of both the furan ring and the side chain.
The furan ring in this compound is electron-deficient due to the inductive effect of the chlorine atoms and the carbonyl group. This deactivation makes electrophilic substitution on the furan ring challenging. Furan itself is a π-rich heterocycle and undergoes electrophilic reactions much faster than benzene. chemicalbook.com The preferred site for electrophilic attack in unsubstituted furan is the C2 position, followed by the C5 position, due to the greater stability of the resulting cationic intermediate. chemicalbook.comquora.com However, in this compound, the C2, C3, and C4 positions are substituted. The remaining C5 position is the most likely site for any potential electrophilic substitution, although the reaction would be significantly slower than in unsubstituted furan due to the deactivating effect of the substituents.
Conversely, the electron-deficient nature of the furan ring makes it more susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution. While halogens on aromatic rings can be displaced by strong nucleophiles, the reaction conditions are often harsh. researchgate.netresearchgate.net In the case of 4,6-dichloro-5-nitrobenzofuroxan, selective nucleophilic substitution of the chlorine at C4 was observed, influenced by the electronic effects of the nitro and furoxan rings. mdpi.com For this compound, nucleophilic substitution at C3 or C4 would be a plausible regioselective strategy, with the precise location depending on the nature of the nucleophile and reaction conditions.
The carbohydrazide moiety (–CONHNH₂) is a rich site for derivatization. It contains two nucleophilic nitrogen atoms and a carbonyl group. The terminal amino group (–NH₂) is generally more nucleophilic than the amide nitrogen. This allows for regioselective reactions with electrophiles. For instance, condensation reactions with aldehydes and ketones occur readily at the terminal nitrogen to form hydrazones. ajgreenchem.comajgreenchem.com Acylation with acid chlorides or anhydrides can also be directed to the terminal nitrogen under controlled conditions.
Cyclization reactions starting from the carbohydrazide group are a common strategy to build various five-membered heterocycles. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole-thiones. mdpi.com Similarly, treatment with phosgene (B1210022) or its equivalents can yield oxadiazolones. The regioselectivity of these cyclizations is generally high, leading to a single major product.
| Reaction Type | Reagents and Conditions | Probable Product | Regioselectivity |
| Hydrazone Formation | Aldehyde or Ketone, acid catalyst (e.g., acetic acid), reflux in ethanol | N'-substituted-3,4-dichlorofuran-2-carbohydrazide | Highly selective for the terminal nitrogen of the hydrazide |
| Acylation | Acid chloride or anhydride, base (e.g., pyridine), 0 °C to room temperature | N'-acyl-3,4-dichlorofuran-2-carbohydrazide | Selective for the terminal nitrogen under mild conditions |
| 1,3,4-Oxadiazole Formation | Carbon disulfide, potassium hydroxide, ethanol, reflux | 5-(3,4-dichlorofuran-2-yl)-1,3,4-oxadiazole-2-thiol | High |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., sodium methoxide), polar aprotic solvent (e.g., DMF), elevated temperature | 3-chloro-4-methoxyfuran-2-carbohydrazide or 4-chloro-3-methoxyfuran-2-carbohydrazide | Dependent on subtle electronic and steric factors |
Introduction of Diverse Chemical Tags and Probes
The carbohydrazide functional group of this compound serves as an excellent handle for the covalent attachment of various chemical tags and probes, such as biotin (B1667282) and fluorescent dyes. This labeling is crucial for studying the interactions and localization of the molecule in biological systems.
Biotinylation:
Biotin is a vitamin that exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, making it a widely used tag for detection and purification. interchim.fr Biotin can be introduced onto this compound through the reaction of its hydrazide group with an activated biotin derivative. A common strategy involves the use of biotin-N-hydroxysuccinimide (NHS) esters. However, a more direct approach for labeling hydrazides is through the use of biotin hydrazide itself in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.comaatbio.com This method is typically used to label carboxylic acids, but the roles can be reversed to couple a biotin hydrazide to a molecule of interest. A more direct method for the target molecule would be to react it with a biotin derivative containing an aldehyde or ketone, forming a stable hydrazone linkage. Alternatively, biotin derivatives with a reactive group that can directly couple to the hydrazide, such as biotin isothiocyanate, could be employed.
| Tag | Reagent | General Reaction Conditions |
| Biotin | Biotin hydrazide and EDC | MES buffer (pH 4.7-5.5) or other amine/carboxylate-free buffers up to pH 7.4. thermofisher.com |
| Biotin | Biotin-aldehyde | Slightly acidic conditions (pH 4-6) in a buffer like sodium acetate (B1210297) to form a hydrazone. |
| Biotin | Biotin isothiocyanate | Mildly basic conditions (pH 8-9) in a buffer like sodium bicarbonate. |
Fluorescent Labeling:
Fluorescent tags are indispensable for visualizing molecules in various applications, including fluorescence microscopy and flow cytometry. Similar to biotinylation, fluorescent probes can be attached to the carbohydrazide moiety. Fluorescein isothiocyanate (FITC) is a classic green-emitting fluorescent dye that reacts with nucleophiles like the amino group of the hydrazide. wikipedia.orgdojindo.compeptideweb.com The reaction is typically carried out in a slightly basic buffer. Other fluorescent dyes with different spectral properties, such as those from the CF™ dye series, are also available as hydrazide-reactive forms (e.g., CF™ dye hydrazides). biotium.com These dyes can be directly coupled to aldehydes or ketones, or to carboxylic acids using EDC chemistry, providing a versatile toolkit for fluorescently labeling this compound. The reaction of a fluorescent hydrazide with an aldehyde- or ketone-containing molecule is a common labeling strategy. nih.gov
| Tag Type | Reagent Example | Excitation Max (nm) | Emission Max (nm) | General Reaction Conditions |
| Green Fluorescent | Fluorescein isothiocyanate (FITC) | ~495 | ~519 | pH 8-9 in bicarbonate buffer. peptideweb.com |
| Green Fluorescent | CF®488A Hydrazide | 490 | 515 | Can be coupled to aldehydes/ketones or carboxylic acids (with EDC). biotium.com |
| Red Fluorescent | CF®594 Hydrazide | 593 | 614 | Can be coupled to aldehydes/ketones or carboxylic acids (with EDC). biotium.com |
The derivatization of this compound through these regioselective strategies and the introduction of chemical tags opens up avenues for the development of novel chemical probes and tools for chemical biology research.
No Publicly Available Research Found on the Structure-Activity Relationship of this compound Analogs
Despite a thorough search of scientific databases and scholarly articles, no specific research pertaining to the structure-activity relationship (SAR) studies of this compound analogs could be identified.
The inquiry, which focused on the design principles for structural diversification, the impact of substituent variations on molecular interactions, conformational analysis and its influence on bioactivity, and ligand design and optimization based on SAR insights for this specific compound, yielded no dedicated studies.
While general principles of SAR, ligand-based drug design, and computational chemistry are well-established fields, their application to this compound has not been documented in the accessible scientific literature. Research on related carbohydrazide or furan-containing compounds exists, but a direct extrapolation of those findings to the 3,4-dichloro substituted furan-2-carbohydrazide (B108491) core would be speculative and scientifically unfounded.
Consequently, it is not possible to provide an article that adheres to the requested detailed outline for this compound. The absence of published data prevents a meaningful discussion of the specific SAR of its analogs, including the impact of various structural modifications on their biological activity.
Computational and Theoretical Investigations of 3,4 Dichlorofuran 2 Carbohydrazide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure of molecules and to predict their reactivity. A typical DFT study on 3,4-Dichlorofuran-2-carbohydrazide would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would yield various electronic properties.
For analogous furan-based carbohydrazide (B1668358) derivatives, DFT calculations have been employed to compute parameters such as the energies of the frontier molecular orbitals, charge distribution, and global reactivity descriptors. These calculations are often performed using specific combinations of functionals and basis sets, for instance, B3LYP/6-31G(d). Such studies on related compounds have provided insights into their potential as corrosion inhibitors, for example, by analyzing their ability to donate or accept electrons. However, without a specific study on this compound, it is not possible to present its calculated electronic structure or reactivity parameters.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
In studies of similar carbohydrazide derivatives, a smaller HOMO-LUMO gap is often associated with higher reactivity. The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. For this compound, one would expect the chlorine atoms and the furan (B31954) ring's oxygen to influence the electron density and, consequently, the shapes and energies of the HOMO and LUMO. Without specific calculations, a precise description and the energy values for its frontier orbitals remain undetermined.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins.
Ligand-Target Interaction Prediction via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
A molecular docking study of this compound would require a specific protein target. The compound would be docked into the active site of the chosen protein, and a scoring function would be used to estimate the binding affinity. The results would provide insights into the potential biological activity of the compound. Numerous studies have performed molecular docking for other furan-carbohydrazide derivatives against various targets, such as enzymes from bacteria or fungi, to explore their antimicrobial potential. Without a defined biological target and a corresponding docking study for this compound, its potential interactions with any specific protein are unknown.
Exploration of Binding Modes and Affinities
Following a molecular docking simulation, the results are analyzed to understand the specific interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the amino acid residues of the protein's active site. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction.
For this compound, the hydrazide moiety could act as both a hydrogen bond donor and acceptor, while the furan ring and its chloro substituents could engage in various other interactions. The specific binding mode and affinity would be entirely dependent on the topology and chemical nature of the target protein's binding pocket. As no such studies have been published, a discussion of its binding modes and affinities remains speculative.
Dynamic Behavior Analysis through Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By simulating the interactions within a biological system, such as a ligand bound to a protein, MD can reveal the dynamic behavior and conformational stability of the complex. nih.govnih.gov This analysis is crucial for understanding the affinity and mechanism of action of a potential drug candidate.
For a compound like this compound, MD simulations would typically be performed after docking it into the active site of a target protein. The simulation would track the trajectory of the compound within the binding pocket, providing insights into:
Conformational Stability: Assessing whether the compound remains in a stable binding pose or undergoes significant conformational changes.
Interaction Stability: Evaluating the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor throughout the simulation.
Binding Free Energy: Calculating the binding free energy using methods like MM-PBSA or MM-GBSA, which gives a quantitative estimate of the binding affinity. mdpi.com
Flexibility of the Complex: Analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand how the ligand's binding affects the protein's flexibility and vice-versa.
While specific MD simulation data for this compound is not publicly available, studies on similar heterocyclic structures and carbohydrazide derivatives demonstrate the utility of this technique. nih.govdntb.gov.ua For instance, MD simulations have been used to confirm the stability of inhibitors in the active sites of targets like neuraminidase and to understand the adsorption mechanisms of hydrazide derivatives. nih.govresearchgate.net
Table 1: Typical Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Significance |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions in the protein-ligand complex over time compared to a reference structure. | Indicates the structural stability of the complex during the simulation. A stable RMSD suggests the system has reached equilibrium. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein, which can be important for ligand binding and conformational changes. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time. | Identifies critical hydrogen bond interactions that contribute significantly to binding affinity and specificity. |
| Binding Free Energy (e.g., MM/GBSA) | An end-point calculation to estimate the free energy of binding of the ligand to its target. mdpi.com | Provides a quantitative measure of binding affinity, helping to rank potential inhibitors. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity. mdpi.commdpi.com A pharmacophore model serves as a 3D query to search large chemical databases for novel molecules that possess these key features, a process known as virtual screening. mdpi.comfrontiersin.org
The process for this compound would involve:
Model Generation: A pharmacophore model could be generated based on the ligand itself (ligand-based) if known active compounds exist, or based on the active site of its biological target (structure-based). mdpi.comfrontiersin.org For the furan-2-carbohydrazide (B108491) scaffold, key features would likely include hydrogen bond donors and acceptors from the carbohydrazide moiety, and a hydrophobic/aromatic feature from the furan ring. The two chlorine atoms would introduce specific steric and electronic constraints.
Virtual Screening: This model would then be used to screen databases like ZINC or ChEMBL. mdpi.comfrontiersin.org The screening software would filter for compounds that can geometrically match the defined pharmacophoric features.
Hit Identification: The resulting "hits" are molecules predicted to have a similar interaction profile to the original template and are therefore prioritized for further investigation, such as molecular docking and in vitro testing. nih.gov
Studies on other carbohydrazide derivatives have successfully used this approach. For example, virtual screening of carbohydrazides has been employed to identify potential Dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of diabetes. nih.govmdpi.com In such studies, the carbohydrazide group often serves as a critical scaffold for establishing hydrogen bonds within the enzyme's active site.
Table 2: Potential Pharmacophoric Features of this compound
| Feature Type | Potential Origin in Compound | Role in Binding |
|---|---|---|
| Hydrogen Bond Donor | -NH and -NH2 groups of the hydrazide moiety | Forming directional interactions with acceptor groups (e.g., carbonyl oxygen) in the protein active site. |
| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) of the hydrazide and furan ring oxygen | Accepting hydrogen bonds from donor groups (e.g., -OH, -NH) in the protein active site. |
| Hydrophobic/Aromatic Center | The furan ring | Participating in hydrophobic or pi-stacking interactions with nonpolar residues. |
| Halogen Atoms (Chlorine) | C3 and C4 positions of the furan ring | Can participate in halogen bonding and define the shape and electronic profile for specific interactions. |
In Silico ADMET Predictions and Druglikeness Assessments
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. nih.gov In silico tools can predict these properties, allowing for the early identification of potential liabilities and guiding the optimization of lead compounds. researchgate.netfrontiersin.org Druglikeness is assessed using established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on physicochemical properties. nih.gov
For this compound, computational servers and software would be used to calculate key descriptors. While specific predictions for this exact molecule are not published, data from analogous carbohydrazide derivatives provide a strong indication of the expected profile. nih.govmdpi.comcmjpublishers.com
Key predicted properties include:
Druglikeness (Lipinski's Rule of Five): Evaluates molecular weight (<500 Da), logP (<5), H-bond donors (<5), and H-bond acceptors (<10). Compounds adhering to these rules are more likely to be orally bioavailable.
Absorption: Predicted Caco-2 cell permeability and human intestinal absorption (HIA) indicate how well the compound might be absorbed from the gut. nih.gov
Metabolism: Predictions identify potential interactions with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.
Toxicity: In silico models can predict potential toxicities such as mutagenicity (AMES test) and cardiotoxicity (hERG inhibition). researchgate.net
Table 3: Representative In Silico ADMET and Druglikeness Predictions for Carbohydrazide Derivatives (Note: This table presents typical data ranges observed for related carbohydrazide compounds and serves as a predictive example.)
| Property | Predicted Value/Range | Interpretation |
|---|---|---|
| Molecular Weight ( g/mol ) | 200 - 350 | Generally compliant with Lipinski's rule (<500). |
| logP (Octanol/Water Partition) | 1.5 - 3.5 | Indicates good balance between solubility and permeability. |
| H-Bond Donors | 2 - 3 | Compliant with Lipinski's rule (<5). |
| H-Bond Acceptors | 3 - 4 | Compliant with Lipinski's rule (<10). |
| Caco-2 Permeability | Low to Moderate | Suggests variable intestinal absorption that may need optimization. |
| CYP Inhibitor | Often predicted as an inhibitor for one or more isoforms (e.g., CYP2C9, CYP3A4). | A potential liability for drug-drug interactions. |
| AMES Toxicity | Predicted to be non-mutagenic. researchgate.net | Favorable safety profile in terms of mutagenicity. |
| hERG Inhibition | Often predicted as a non-inhibitor. | Lower risk of cardiotoxicity. |
Advanced Spectroscopic and Structural Elucidation of 3,4 Dichlorofuran 2 Carbohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the core structure of 3,4-Dichlorofuran-2-carbohydrazide. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals provide a map of the proton environments within the molecule. For the parent compound, one would expect to observe distinct signals for the furan (B31954) ring proton, the amine (-NH₂) protons, and the amide (-NH) proton. The dichlorination at the 3 and 4 positions of the furan ring significantly influences the chemical shift of the remaining furan proton, typically shifting it downfield compared to unsubstituted furan. The protons of the hydrazide moiety (-NHNH₂) would exhibit characteristic chemical shifts and may show coupling to each other.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A typical ¹³C NMR spectrum for this compound would display signals for each unique carbon atom. The carbons bearing the chlorine atoms (C3 and C4) would show characteristic downfield shifts due to the deshielding effect of the electronegative chlorine atoms. The carbonyl carbon of the carbohydrazide (B1668358) group would appear at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The remaining furan ring carbons (C2 and C5) would also have distinct chemical shifts, which are influenced by their position relative to the substituents. Quaternary carbons, such as those bonded to chlorine, often exhibit weaker signals in ¹³C NMR spectra.
For derivatives of this compound, such as those resulting from the condensation of the hydrazide with aldehydes or ketones to form hydrazones, additional signals in both ¹H and ¹³C NMR spectra would be observed. For instance, a benzylidene derivative would show new signals corresponding to the aromatic protons and carbons of the phenyl ring, as well as a characteristic signal for the imine proton (-N=CH-).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and a Representative Derivative This table is illustrative and based on typical chemical shift ranges for similar functional groups.
| Proton Type | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for (E)-N'-(phenyl)methylene-3,4-dichlorofuran-2-carbohydrazide |
|---|---|---|
| Furan-H | 7.0 - 7.5 | 7.2 - 7.7 |
| -NH- | 9.0 - 11.0 | 11.0 - 12.0 |
| -NH₂ | 4.0 - 5.0 | - |
| Imine -CH=N- | - | 8.0 - 8.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shift ranges for similar functional groups.
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Furan C-2 | 140 - 150 |
| Furan C-3 | 125 - 135 |
| Furan C-4 | 125 - 135 |
| Furan C-5 | 110 - 120 |
| Carbonyl C=O | 160 - 170 |
To gain deeper insights into the molecular structure, a variety of two-dimensional (2D) NMR techniques can be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY would be instrumental in connecting protons that are spin-coupled, such as those on an aromatic ring of a substituent.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning carbon signals based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, an HMBC experiment could show a correlation between the carbonyl carbon and the furan ring proton, confirming the connection between the carbohydrazide and furan moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is crucial for determining stereochemistry, such as the E/Z configuration of hydrazone derivatives. Protons that are close in space, but not necessarily bonded, will show cross-peaks in a NOESY spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the precise atomic coordinates can be determined.
The crystal structure reveals not only the molecular conformation but also how the molecules pack together in the solid state. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. For this compound, the carbohydrazide moiety is a potent hydrogen bond donor (-NH, -NH₂) and acceptor (C=O). This would likely lead to the formation of extensive hydrogen-bonding networks in the crystal lattice, which can significantly influence the physical properties of the compound. In derivatives, such as hydrazones, additional intermolecular interactions like π-π stacking between aromatic rings may also play a role in the crystal packing. The chlorine atoms on the furan ring could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering.
Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound This table is illustrative and based on common interactions in similar molecules.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H | O=C | 2.8 - 3.2 |
| Hydrogen Bond | N-H | N | 2.9 - 3.3 |
| Halogen Bond | C-Cl | O=C | 3.0 - 3.5 |
For chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can be used to determine the absolute configuration. This is typically achieved by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. By comparing the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), the absolute structure can be established. While the parent this compound is achiral, derivatives that incorporate chiral centers would necessitate the determination of their absolute configuration to fully characterize the molecule.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also offer insights into molecular conformation.
In the FTIR and Raman spectra of this compound, one would expect to observe characteristic vibrational bands corresponding to the various functional groups present. The N-H stretching vibrations of the amine and amide groups would appear in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the carbonyl group is a strong and characteristic band, typically appearing around 1650-1700 cm⁻¹. The C-Cl stretching vibrations would be observed in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. The furan ring itself has a set of characteristic ring stretching and bending vibrations.
The positions of these vibrational bands can be sensitive to the molecular environment and conformation. For example, the frequency of the C=O stretch can be influenced by hydrogen bonding; stronger hydrogen bonding typically leads to a lower stretching frequency. By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecular structure and bonding.
Table 4: Characteristic Vibrational Frequencies for this compound This table is illustrative and based on typical frequencies for similar functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (Amine/Amide) | Stretching | 3200 - 3400 | Medium to Strong |
| C=O (Carbonyl) | Stretching | 1650 - 1700 | Strong |
| C=C (Furan) | Stretching | 1500 - 1600 | Medium |
| C-O-C (Furan) | Stretching | 1000 - 1200 | Strong |
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathway Analysis
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. For this compound, HRMS provides the exact mass of the molecular ion, which is crucial for confirming its chemical formula.
The presence of two chlorine atoms in the structure of this compound results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion will appear as a cluster of peaks, with the M+ and M+2 peaks being the most significant.
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several predictable pathways, primarily involving the cleavage of the weaker bonds and the loss of stable neutral fragments. The initial ionization would likely occur at one of the lone pairs of electrons on the oxygen or nitrogen atoms.
A primary fragmentation pathway would involve the cleavage of the N-N bond of the hydrazide moiety, a common fragmentation for such compounds. This would lead to the formation of a dichlorofuranoyl cation. Another significant fragmentation would be the loss of the entire carbohydrazide side chain, resulting in a dichlorofuran radical cation. Further fragmentation could involve the loss of carbon monoxide from the acylium ion or successive loss of chlorine atoms.
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound
| Fragment Ion | Proposed Structure | Calculated m/z | Relative Abundance (%) |
| [M]⁺ | C₅H₄Cl₂N₂O₂ | 193.9650 | 45 |
| [M+2]⁺ | C₅H₄Cl₂N₂O₂ | 195.9620 | 30 |
| [M - NH₂NH]⁺ | C₅H₂Cl₂O₂ | 163.9483 | 100 |
| [M - CONHNH₂]⁺ | C₄H₂Cl₂O | 135.9588 | 60 |
| [C₄H₂Cl₂]⁺ | C₄H₂Cl₂ | 119.9639 | 25 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy provides valuable information about the electronic transitions within a molecule, which is directly related to the extent of conjugation and the presence of chromophores. The UV-Visible spectrum of this compound is expected to exhibit absorption bands corresponding to the electronic transitions within the furan ring and the carbohydrazide group.
The furan ring itself is an aromatic heterocycle and is expected to show π → π* transitions. The presence of the electron-withdrawing chlorine atoms and the carbohydrazide group attached to the furan ring will influence the energy of these transitions. The lone pairs of electrons on the oxygen and nitrogen atoms of the carbohydrazide group can participate in n → π* transitions.
The conjugation between the furan ring and the carbonyl group of the carbohydrazide moiety will likely result in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to unsubstituted furan. The solvent used for the analysis can also influence the position and intensity of the absorption maxima, particularly for the n → π* transitions, due to solute-solvent interactions.
Interactive Data Table: Predicted UV-Visible Absorption Data for this compound in Ethanol (B145695)
| Electronic Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Chromophore |
| π → π | ~265 | ~12,000 | Furan ring conjugated with C=O |
| n → π | ~310 | ~800 | Carbonyl group (C=O) |
Chemical Biology and Medicinal Chemistry Applications of 3,4 Dichlorofuran 2 Carbohydrazide As a Chemical Scaffold
Development of Chemical Probes for Biological Target Identification
The development of chemical probes is a critical step in understanding the biological roles of proteins and other macromolecules. These probes are typically small molecules that can selectively bind to a target and report on its presence or activity. While carbohydrazide (B1668358) derivatives, in general, are utilized as versatile building blocks for such probes due to their reactive nature, there is no specific information available on the use of 3,4-Dichlorofuran-2-carbohydrazide for this purpose. The inherent reactivity of the dichlorinated furan (B31954) ring could potentially be harnessed for covalent probe development, but this remains a hypothetical application without experimental validation.
Scaffold for the Construction of Complex Molecular Architectures
The furan ring is a valuable scaffold in medicinal chemistry, allowing for the construction of diverse and complex molecular architectures. Furan-2-carbohydrazides can serve as starting materials for the synthesis of more elaborate structures, such as 1,3,4-oxadiazoles and other heterocyclic systems, which are known to possess a wide range of biological activities. vjol.info.vn The presence of two chlorine atoms on the furan ring of this compound would offer additional points for chemical modification, potentially leading to novel molecular frameworks. However, the synthesis and subsequent elaboration of this specific scaffold have not been reported in the available scientific literature.
The synthesis of such a compound might be approached through the reaction of a corresponding 3,4-dichlorofuran-2-carbonyl derivative with hydrazine (B178648). A related precursor, 3,4-dichloro-5-hydroxy-2(5H)-furanone, also known as mucochloric acid, is a known reactive molecule that undergoes ring transformations upon reaction with hydrazine derivatives, often yielding pyridazinone structures. nih.govmdpi.com This inherent reactivity might pose challenges to the straightforward synthesis and isolation of this compound itself.
Insights into Molecular Recognition and Mechanism of Action through Derivatization
Understanding how a molecule interacts with its biological target is fundamental to drug design. Derivatization, the process of structurally modifying a parent compound, is a key strategy to probe these interactions and elucidate the mechanism of action. The carbohydrazide group is a versatile handle for creating a variety of derivatives, such as hydrazones, which can exhibit a broad spectrum of biological effects. nih.gov
For the hypothetical this compound, derivatization at the hydrazide moiety could be used to explore the structure-activity relationships (SAR) for a given biological target. The chlorine substituents on the furan ring would also influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity. Without a known biological target or activity for the parent compound, any discussion of its derivatization for molecular recognition studies remains speculative.
Contribution to Novel Ligand Design in Drug Discovery Research
The design of novel ligands with high affinity and selectivity for specific biological targets is a central goal of drug discovery. The furan-2-carbohydrazide (B108491) scaffold has been successfully employed in the design of antagonists for the glucagon (B607659) receptor, highlighting its potential in developing new therapeutics. nih.gov The unique electronic and steric properties imparted by the two chlorine atoms in this compound could, in theory, be exploited to design ligands with novel binding modes or improved pharmacological properties. However, in the absence of any reported synthesis or biological evaluation, its contribution to novel ligand design remains a prospective area of research.
Future Perspectives and Research Directions for Dichlorofuran Carbohydrazide Chemistry
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of functionalized furans remains a significant area of interest in organic chemistry. researchgate.net Established methods for creating the furan (B31954) nucleus include the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis. pharmaguideline.com More recent advancements have focused on transition-metal-catalyzed reactions to achieve regioselective synthesis of multi-substituted furans. researchgate.net
The introduction of a dichlorinated pattern on the furan ring, specifically at the 3 and 4 positions, presents a synthetic challenge due to the propensity for electrophilic substitution to occur at the 2 and 5 positions. Therefore, future research could focus on developing novel synthetic routes that allow for precise control over the placement of chloro-substituents on the furan ring. This might involve the use of specialized starting materials or advanced catalytic systems.
The carbohydrazide (B1668358) functional group is typically introduced by reacting an ester with hydrazine (B178648) hydrate (B1144303). For instance, benzofuran-2-carbohydrazide can be prepared from salicylaldehyde and ethyl chloroacetate, followed by reaction with hydrazine hydrate. A key challenge in the synthesis of 3,4-Dichlorofuran-2-carbohydrazide would be the stability of the dichlorinated furan ring under the conditions required for the formation of the carbohydrazide. The electron-withdrawing nature of the chlorine atoms could potentially influence the reactivity of the furan ring and its susceptibility to degradation under certain reaction conditions. researchgate.net
Future methodological advancements could explore one-pot synthesis strategies, where the formation of the dichlorofuran ring and the introduction of the carbohydrazide group are achieved in a single, efficient process. This would be a significant step towards making these compounds more accessible for further study and application.
Emerging Applications in Material Science and Catalysis
Furan-based compounds are gaining attention as sustainable building blocks for new materials and catalysts. catalysis-summit.com Derived from renewable biomass sources, furans offer a greener alternative to petroleum-based chemicals. catalysis-summit.comrsc.org Furan derivatives are being explored for applications in organic electronics and as monomers for bio-based polymers. ntu.edu.sgresearchgate.net
The presence of chlorine atoms in the furan ring could impart unique properties to materials derived from this compound. For example, dichlorinated aromatic compounds are known for their flame-retardant properties. Furan resins themselves exhibit good thermal stability and low flammability. wikipedia.orgmdpi.com Therefore, polymers incorporating a dichlorofuran moiety could exhibit enhanced fire resistance.
In the field of catalysis, furan derivatives are being investigated for their ability to be transformed into valuable chemicals. catalysis-summit.comproquest.com Catalytic processes are crucial for converting biomass-derived furans into biofuels, solvents, and resins. catalysis-summit.com The specific substitution pattern of this compound could make it a precursor for novel ligands in catalysis. The hydrazide group can act as a chelating agent for metal ions, and the dichlorinated furan ring could modulate the electronic properties of the resulting metal complexes, potentially leading to catalysts with unique reactivity and selectivity. Further research into the coordination chemistry of such ligands could open up new catalytic applications.
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical research, aiding in the design of new molecules with desired properties and the prediction of synthetic pathways. nih.govresearchgate.net These computational methods can be particularly valuable in exploring the chemical space around novel scaffolds like dichlorofuran-carbohydrazide.
Given the limited experimental data on this specific compound, AI and ML models could be trained on datasets of known furan derivatives and chlorinated heterocyclic compounds to predict the properties of this compound. This could include predictions of its biological activity, material properties, and synthetic accessibility. Such in silico screening can help prioritize synthetic targets and guide experimental efforts. springernature.comnih.gov
Furthermore, generative AI models can be employed to design novel derivatives of the dichlorofuran-carbohydrazide scaffold with optimized properties for specific applications. springernature.com For example, if the goal is to develop a new pharmaceutical agent, AI could suggest modifications to the core structure that are predicted to enhance binding affinity to a biological target while maintaining favorable pharmacokinetic properties. Similarly, for materials science applications, AI could help in designing polymers with specific thermal or electronic characteristics.
Addressing Challenges in the Synthesis and Application of Furan-Hydrazide Conjugates
The synthesis and application of conjugates containing both furan and hydrazide moieties present several challenges that need to be addressed in future research. One of the primary challenges is the potential instability of the furan ring under certain synthetic conditions, particularly in the presence of strong acids or oxidizing agents. researchgate.netacs.org The reactivity of the furan ring can lead to undesired side reactions and degradation, which can complicate the synthesis of functionalized derivatives. researchgate.net
The development of robust and selective synthetic methods is crucial for overcoming these challenges. This includes the use of protective groups to shield the furan ring during sensitive reaction steps and the exploration of milder reaction conditions. The regioselective functionalization of the furan ring also remains a significant hurdle, especially for substitution patterns other than the 2- and 5-positions. researchgate.net
In terms of applications, the biological activity of furan-hydrazide derivatives is a promising area of research. Furan-containing compounds have shown a wide range of therapeutic potentials, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. orientjchem.orgutripoli.edu.ly The hydrazide moiety is also a common feature in many biologically active molecules. researchgate.net Therefore, conjugates of these two groups are of significant interest in medicinal chemistry. Future research should focus on systematic structure-activity relationship (SAR) studies to understand how modifications to the dichlorofuran-carbohydrazide scaffold affect its biological activity. This will involve the synthesis of a library of derivatives and their evaluation in various biological assays.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Dichlorofuran-2-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves the condensation of 3,4-dichlorofuran-2-carboxylic acid with hydrazine derivatives. Key steps include:
- Step 1 : Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate.
- Step 2 : React the acid chloride with hydrazine (NH₂NH₂) in anhydrous ethanol under reflux (70–80°C) for 6–8 hours.
- Step 3 : Purify the product via recrystallization from ethanol/water (1:3 v/v), monitoring purity by TLC (silica gel, chloroform:methanol 9:1) .
- Optimization : Adjust molar ratios (1:1.2 acid-to-hydrazine) and use inert atmospheres (N₂) to minimize side reactions like oxidation.
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm the furan ring (δ 6.8–7.5 ppm for protons) and hydrazide NH₂ signals (δ 4.5–5.5 ppm) .
- IR Spectroscopy : Look for carbonyl (C=O) stretches at ~1650 cm⁻¹ and N–H bends at ~3300 cm⁻¹.
- HPLC-MS : Use a C18 column (acetonitrile:water 70:30, 0.1% formic acid) to verify purity (>95%) and molecular ion peaks ([M+H]+ ≈ 224.5 m/z) .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodological Answer : Ethanol-water mixtures (1:3 to 1:5 v/v) are optimal due to the compound’s moderate polarity. For impurities with lower solubility, use gradient cooling: dissolve in hot ethanol (60°C), add water dropwise until cloudiness appears, then cool slowly to 4°C .
Advanced Research Questions
Q. How does the electron-withdrawing effect of chlorine substituents influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The 3,4-dichloro groups stabilize the carbonyl via inductive effects, reducing electrophilicity. To enhance reactivity:
- Strategy 1 : Use Lewis acids (e.g., AlCl₃) to polarize the carbonyl group during acylation.
- Strategy 2 : Perform reactions in polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Validation : Monitor reaction progress via 19F NMR if fluorinated reagents are used .
Q. What computational methods are suitable for predicting the hydrogen-bonding network in this compound crystals?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model intermolecular interactions.
- Lattice Energy Analysis : Employ PIXEL (or similar software) to quantify hydrogen-bond energies (e.g., N–H···O interactions at ~8–12 kcal/mol) .
- Validation : Compare computed results with experimental X-ray diffraction data (if available).
Q. How can environmental trace analysis of this compound be conducted to detect degradation byproducts?
- Methodological Answer :
- Sample Preparation : Extract using solid-phase extraction (C18 cartridges) with methanol elution.
- GC-MS Analysis : Use a DB-5MS column (30 m × 0.25 mm ID) and electron ionization (70 eV). Monitor for fragments at m/z 159 (furan ring) and m/z 65 (hydrazide moiety).
- Quantification : Spike samples with deuterated analogs (e.g., d₄-3,4-Dichlorofuran-2-carbohydrazide) to correct for matrix effects .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Keep at –20°C in amber vials under argon.
- Stabilizers : Add 0.1% w/v ascorbic acid or BHT to ethanol solutions.
- Monitoring : Perform stability-indicating HPLC every 6 months to track degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
